![molecular formula C18H21N7O2 B2429645 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920204-14-4](/img/structure/B2429645.png)
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel derivatives related to the structure of interest have been synthesized and explored for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showing moderate to good antimicrobial properties against test microorganisms (Bektaş et al., 2007).
Potential Antihypertensive Agents
Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, demonstrating promising antihypertensive activity. These compounds, including derivatives with piperazine moieties similar to the compound , provide a basis for further pharmacological research (Bayomi et al., 1999).
Novel Benzodifuranyl and Thiazolopyrimidines
Research on novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines, reveals the potential of such structures for anti-inflammatory and analgesic applications. Abu‐Hashem et al. (2020) explored the synthesis of these compounds, indicating significant COX-2 inhibitory activity, alongside analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticonvulsant Agent Development
The synthesis and characterization of compounds with potential as anticonvulsant agents highlight the importance of such chemical structures in developing new therapeutic options. Severina et al. (2021) detailed the development of an HPLC method for determining related substances in "Epimidin," a promising anticonvulsant drug candidate (Severina et al., 2021).
Mechanism of Action
Target of Action
The compound, 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . It has been found to inhibit the ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme . USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . The inhibition of USP28 leads to a decrease in the proliferation of cells, a halt in the cell cycle at the S phase, and a reduction in the progression of the epithelial-mesenchymal transition (EMT) in certain cancer cell lines .
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. USP28 is known to regulate the stability of several key proteins involved in cell cycle progression and DNA damage response. Therefore, the inhibition of USP28 can lead to alterations in these pathways, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds in the [1,2,3]triazolo[4,5-d]pyrimidine class have been found to exhibit good bioavailability and stability
Result of Action
The inhibition of USP28 by this compound leads to a decrease in cell proliferation and a halt in the cell cycle at the S phase . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a key component for cell proliferation .
Cellular Effects
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has shown to exert significant effects on various types of cells . It inhibits the growth of several cell lines, including MCF-7 and HCT-116, and shows moderate activity against HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Molecular docking simulations have confirmed its good fit into the CDK2 active site through essential hydrogen bonding .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound on cellular function have been observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)13-4-6-14(27-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMSAAVZMFIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2429563.png)
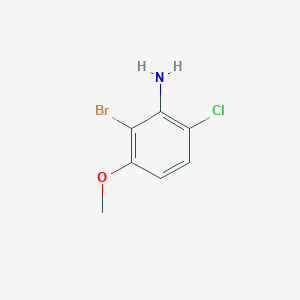
![2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2429568.png)
![6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B2429569.png)
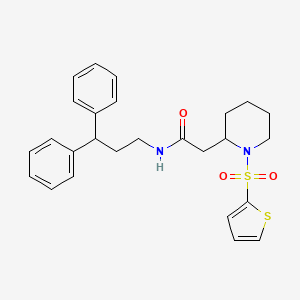
![6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B2429572.png)
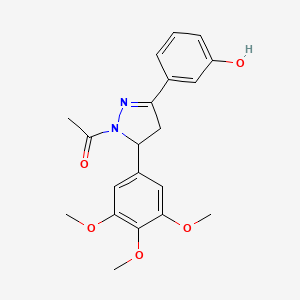
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2429574.png)


![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429579.png)
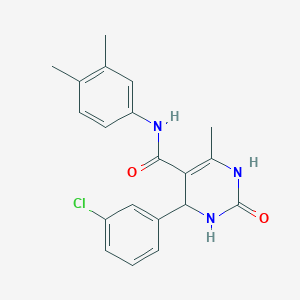
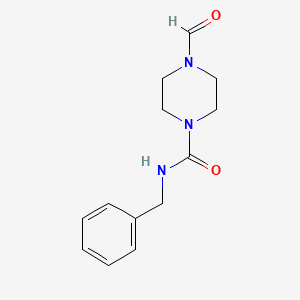
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate](/img/structure/B2429585.png)
